molecular formula C9H11BrO5S B12078834 Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B12078834
M. Wt: 311.15 g/mol
InChI Key: LGDWRBXEBUCKOB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . This particular compound features a bromine atom, a hydroxyl group, and a methoxyethoxy substituent, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with 2-methoxyethanol under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Amines or thiols, potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Methyl 4-bromo-3-oxo-5-(2-methoxyethoxy)thiophene-2-carboxylate.

    Reduction: Methyl 3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.

    Substitution: Methyl 4-substituted-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group may facilitate binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H11BrO5S

Molecular Weight

311.15 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3

InChI Key

LGDWRBXEBUCKOB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(S1)C(=O)OC)O)Br

Origin of Product

United States

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